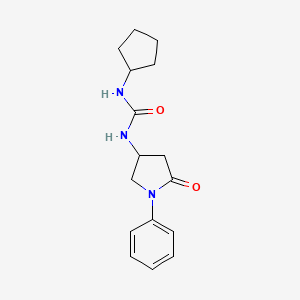

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-15-10-13(11-19(15)14-8-2-1-3-9-14)18-16(21)17-12-6-4-5-7-12/h1-3,8-9,12-13H,4-7,10-11H2,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHQSTXXMOAYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multiple steps. One common method starts with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate. This intermediate can be synthesized through a series of reactions involving itaconic acid, which undergoes a five-step transformation to yield 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids . These acids are then amidated with cyclopentylamine to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated parallel synthesis techniques and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The phenylpyrrolidinone moiety can be oxidized under specific conditions.

Reduction: The carbonyl groups in the compound can be reduced to alcohols.

Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The phenylpyrrolidinone moiety can bind to active sites on enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects in the case of medicinal applications .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Research Implications

- Structure-Activity Relationships (SAR): The urea group’s hydrogen-bonding capacity may enhance target affinity compared to carboxamides.

- Synthetic Feasibility : Urea derivatives like the target compound can be synthesized efficiently (e.g., 86% yield for 4c), but carboxamides require optimization for improved yields .

Biological Activity

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H21N3O2

- Molecular Weight : 287.36 g/mol

- CAS Number : 894005-11-9

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring from itaconic acid. The general synthetic route includes:

- Formation of the pyrrolidine derivative.

- Amidation to introduce the urea functional group.

- Purification and characterization of the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structure allows it to fit into binding sites, potentially inhibiting or activating various biological pathways. Studies utilizing molecular docking techniques have provided insights into these interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

In vitro studies have shown that this compound can inhibit tumor cell proliferation in various cancer cell lines. It appears to induce apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins.

Neuroprotective Effects

Preliminary findings suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Anti-inflammatory Properties

Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

| Study | Findings |

|---|---|

| Antitumor Study | Demonstrated significant inhibition of cell growth in A549 lung cancer cells with an IC50 value of 12 µM. |

| Neuroprotection Study | Showed a reduction in oxidative stress markers in SH-SY5Y neuroblastoma cells treated with the compound. |

| Anti-inflammatory Study | Inhibited TNF-alpha production in LPS-stimulated macrophages, indicating potential for use in chronic inflammatory conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.